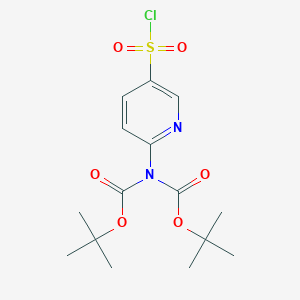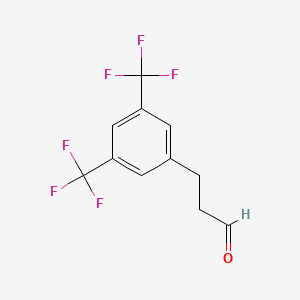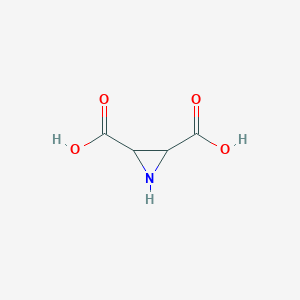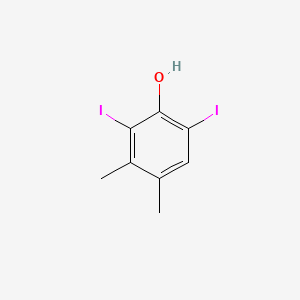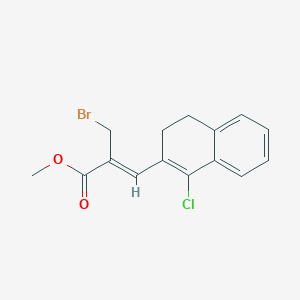
Methyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a bromomethyl group, a chloro-substituted dihydronaphthalene ring, and an acrylate ester moiety, making it a unique and potentially versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 1-chloro-3,4-dihydronaphthalene intermediate.
Bromomethylation: The intermediate undergoes bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Acrylation: The bromomethylated intermediate is then reacted with methyl acrylate under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups present in the molecule.
Polymerization: The acrylate moiety allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: Utilized in the development of new polymeric materials with specific properties.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Drug Development:
Medicine
Diagnostic Agents: May be used in the development of diagnostic agents for medical imaging.
Therapeutics: Potential use in the synthesis of therapeutic compounds.
Industry
Materials Science: Used in the production of advanced materials with specific mechanical and chemical properties.
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the acrylate moiety can participate in polymerization reactions. The chloro-substituted dihydronaphthalene ring may interact with various molecular targets, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
(Z)-methyl 2-(bromomethyl)-3-phenylacrylate: Similar structure but with a phenyl group instead of the chloro-substituted dihydronaphthalene ring.
(Z)-methyl 2-(bromomethyl)-3-(1-methyl-3,4-dihydronaphthalen-2-yl)acrylate: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
Structural Features: The presence of the chloro-substituted dihydronaphthalene ring distinguishes it from other acrylates.
Reactivity: The combination of bromomethyl and acrylate groups provides unique reactivity patterns, making it a versatile compound for various applications.
Properties
CAS No. |
1242317-02-7 |
|---|---|
Molecular Formula |
C15H14BrClO2 |
Molecular Weight |
341.62 g/mol |
IUPAC Name |
methyl (Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14BrClO2/c1-19-15(18)12(9-16)8-11-7-6-10-4-2-3-5-13(10)14(11)17/h2-5,8H,6-7,9H2,1H3/b12-8+ |
InChI Key |
JDSYOMXKQIBGQT-XYOKQWHBSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=C(C2=CC=CC=C2CC1)Cl)/CBr |
Canonical SMILES |
COC(=O)C(=CC1=C(C2=CC=CC=C2CC1)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


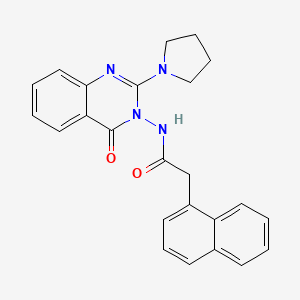
![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide](/img/structure/B13939967.png)
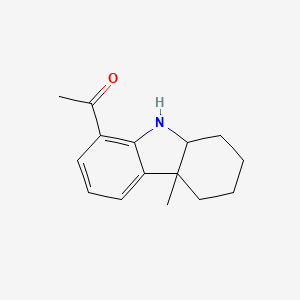

![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)

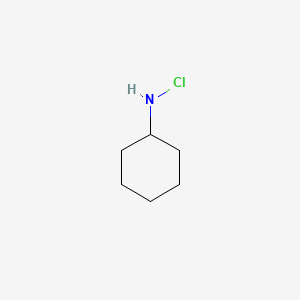
![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
